

M3 metabolite of dolutegravir chemical properties

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An In-depth Technical Guide on the Chemical Properties of the M3 Metabolite of Dolutegravir

Introduction

Dolutegravir (DTG) is a potent, second-generation integrase strand transfer inhibitor (INSTI) that is a cornerstone of modern antiretroviral therapy for Human Immunodeficiency Virus (HIV) infection[1][2]. Its efficacy, high barrier to resistance, and favorable pharmacokinetic profile have made it a preferred agent in combination therapies[1][3]. The metabolism of dolutegravir is extensive, primarily occurring in the liver via glucuronidation mediated by UGT1A1, with a smaller contribution from cytochrome P450 (CYP) enzymes, particularly CYP3A4[2][3][4][5]. Understanding the chemical properties and metabolic pathways of its metabolites is crucial for a complete characterization of the drug's disposition and for assessing potential drug-drug interactions and safety profiles.

This technical guide focuses on the M3 metabolite of dolutegravir, a product of oxidative metabolism. We will provide a detailed overview of its chemical properties, the enzymatic pathways leading to its formation, and the experimental protocols used for its identification and characterization.

Chemical Properties of the M3 Metabolite

The M3 metabolite is an oxidized form of dolutegravir.[1][3] Mass spectral data indicate the addition of an oxygen atom to the parent molecule.[6] Specifically, the prochiral benzylic



methylene group on the difluorobenzyl portion of dolutegravir is oxidized to form a hemiaminal. [6] This metabolite is a precursor to the N-dealkylated metabolite, M1.[3][6]

The chemical and physical properties of the M3 metabolite are summarized in the table below. Note that some databases may list different structures under the "M3" designation; the data presented here corresponds to the hydroxylated form.

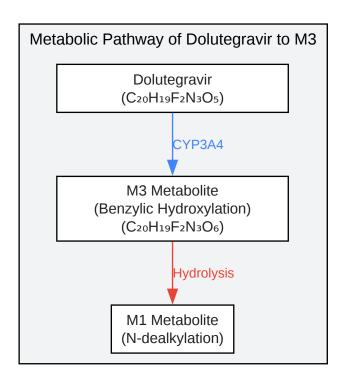
Property	Value	Source
Molecular Formula	C20H19F2N3O6	PubChem
Molecular Weight	435.4 g/mol	PubChem
IUPAC Name	(4R,12aS)-N-((2,4-difluorophenyl) (hydroxy)methyl)-7-hydroxy-4-methyl-6,8-dioxo- 3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b] [1][7]oxazine-9-carboxamide	Inferred from structure
Monoisotopic Mass	435.12926659 Da	PubChem
Hydrogen Bond Donor Count	3	PubChem
Hydrogen Bond Acceptor Count	8	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	435.12926659	PubChem
Topological Polar Surface Area	136 Ų	PubChem
Heavy Atom Count	31	PubChem

Metabolic Pathway of M3 Formation

Dolutegravir undergoes several biotransformation pathways in humans. While the primary route is glucuronidation (leading to metabolite M2), a minor but significant pathway involves oxidation by CYP3A enzymes to form the M3 metabolite.[3][4][8] Studies using recombinant CYP



enzymes have confirmed that CYP3A4 is the major enzyme contributing to the formation of M3. [1] The M3 metabolite itself is an intermediate that can lead to the formation of the N-dealkylated metabolite M1.[3][6]



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Metabolic conversion of Dolutegravir to its M3 and M1 metabolites.

Experimental Protocols for Characterization

The identification and structural elucidation of the M3 metabolite have been accomplished through a combination of advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Incubation with Recombinant CYPs

To identify the specific enzymes responsible for M3 formation, dolutegravir was incubated with various recombinant human CYP enzymes.

 Protocol: Dolutegravir (e.g., at a concentration of 30 μM) is incubated with individual recombinant CYP enzymes (such as CYP3A4, CYP3A5, etc.) in the presence of an NADPHgenerating system.[1]



- Analysis: The reaction mixtures are then analyzed by UPLC-QTOFMS to detect and quantify the formation of the M3 metabolite.
- Outcome: These experiments demonstrated that CYP3A4 is the primary enzyme responsible for the conversion of dolutegravir to M3.[1]

UPLC-QTOFMS Analysis for Metabolite Identification

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is the core technique for separating and identifying dolutegravir and its metabolites from biological matrices.

- Chromatographic Separation:
 - Column: Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm).[1]
 - Mobile Phase A: 0.1% formic acid in water.[1]
 - Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
 - Elution Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 2% B), ramps up to a high percentage (e.g., 95% B) to elute the compounds, holds for a period, and then re-equilibrates at the initial conditions.[1] A sample gradient is: 2% B for 1 min, 2-95% B over 8 min, 95% B for 4.5 min, then re-equilibration.[1]
 - Flow Rate: 0.5 mL/min.[1]
 - Column Temperature: 50 °C.[1]
- Mass Spectrometry Detection:
 - Ionization Mode: Positive ion mode with electrospray ionization (ESI+).[1]
 - Analysis: High-resolution mass spectrometry is used to determine the accurate mass of the protonated molecular ion [M+H]+.[1] For M3, this reveals the addition of an oxygen atom compared to the parent drug.[6]



 Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is performed on the metabolite's molecular ion to generate a fragmentation pattern. The major MS/MS fragmental ions observed for M3 were at m/z 294, 277, and 143, which helps in confirming the site of modification.[1]

NMR Spectroscopy for Structural Elucidation

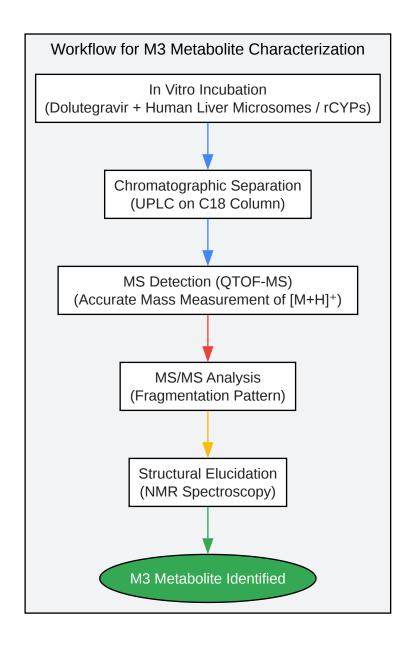
While mass spectrometry provides the elemental composition and fragmentation data, full structural characterization of complex metabolites like M3 often requires Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

- Protocol: The M3 metabolite is first isolated and purified from incubation mixtures or biological samples. Subsequently, one-dimensional (¹H NMR) and two-dimensional NMR experiments are conducted.
- Analysis: ¹H NMR data for M3 indicated that the oxidation occurred on the prochiral benzylic methylene group of the molecule.[6] This level of detail is critical for definitively confirming the metabolite's structure.

Experimental and Analytical Workflow

The overall workflow for identifying and characterizing the M3 metabolite involves a logical progression from metabolic synthesis to detailed structural analysis.





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General workflow for the identification of the M3 metabolite.

Conclusion

The M3 metabolite of dolutegravir is a minor but important product of the drug's oxidative metabolism, formed primarily by the action of CYP3A4. Its chemical identity as a benzylic hydroxylated derivative has been rigorously established through advanced analytical techniques, including UPLC-QTOFMS and NMR spectroscopy. A thorough understanding of such metabolites is fundamental in the field of drug development, providing critical insights into



the complete pharmacokinetic and safety profile of therapeutic agents like dolutegravir. The detailed experimental protocols outlined in this guide serve as a reference for researchers involved in the study of drug metabolism and pharmacokinetics.

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